molecular formula C17H17F3N2O5 B2526891 4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034537-00-1

4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione

Cat. No.: B2526891
CAS No.: 2034537-00-1
M. Wt: 386.327
InChI Key: KRQNCRBARKXINQ-UHFFFAOYSA-N
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Description

4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a trifluoromethoxybenzoyl group, a piperidine ring, and a morpholine-3,5-dione moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Trifluoromethoxybenzoyl Group: The trifluoromethoxybenzoyl group is introduced via an acylation reaction using 2,4,5-trifluoro-3-methoxybenzoic acid and a suitable coupling reagent.

    Formation of the Morpholine-3,5-dione Moiety: The final step involves the cyclization of the intermediate with a suitable dione precursor to form the morpholine-3,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2,4,5-Trifluorophenyl)piperidin-4-yl]morpholine-3,5-dione
  • 4-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione
  • 4-[1-(2,4,5-Trifluoro-3-methoxyphenyl)piperidin-4-yl]morpholine-3,5-dione

Uniqueness

4-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione stands out due to the presence of the trifluoromethoxybenzoyl group, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

4-[1-(2,4,5-trifluoro-3-methoxybenzoyl)piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O5/c1-26-16-14(19)10(6-11(18)15(16)20)17(25)21-4-2-9(3-5-21)22-12(23)7-27-8-13(22)24/h6,9H,2-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQNCRBARKXINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(CC2)N3C(=O)COCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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